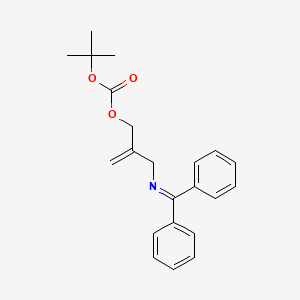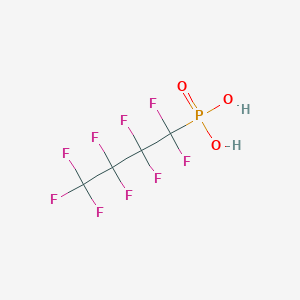
4-(Piperidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-2-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The product is then purified using column chromatography to achieve the desired purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Piperidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in tumor cells.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(Piperidin-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells through the activation of pathways involving proteins such as p53 and caspases .
Vergleich Mit ähnlichen Verbindungen
N-(Piperidin-4-yl)benzamide: Another benzamide derivative with similar structural features.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: Compounds with benzamide and piperidine moieties.
Uniqueness: 4-(Piperidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
4-piperidin-2-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h4-7,11,14H,1-3,8H2,(H2,13,15) |
InChI-Schlüssel |
XYNVQOZERPZMGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


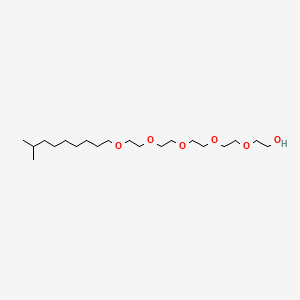

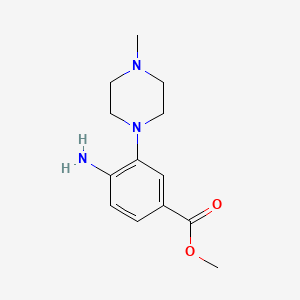
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
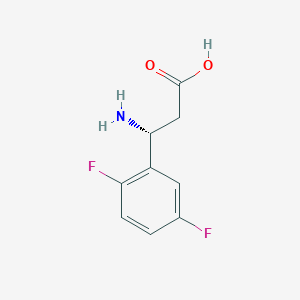
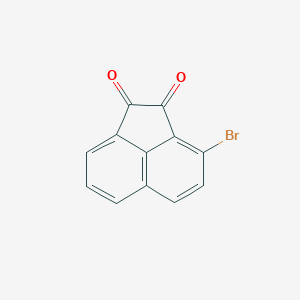





![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
